2-Azabicyclo[2.2.2]octan-6-ylmethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-azabicyclo[2.2.2]octan-6-ylmethanol |
InChI |
InChI=1S/C8H15NO/c10-5-7-3-6-1-2-8(7)9-4-6/h6-10H,1-5H2 |
InChI Key |
WOSXTTVNIMPQIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1CN2)CO |
Origin of Product |
United States |
Advanced Structural and Conformational Studies in Chemical Research
Conformational Analysis of the 2-Azabicyclo[2.2.2]octane Ring System
The 2-azabicyclo[2.2.2]octane framework is a bicyclic scaffold that imposes significant conformational rigidity upon the molecule. This rigidity is a key feature influencing its chemical and biological properties.
The defining characteristic of the 2-azabicyclo[2.2.2]octane system is its bridged bicyclic structure, which severely restricts conformational freedom. Unlike simple cyclohexane (B81311) rings that can readily interconvert between chair, boat, and twist-boat conformations, the ethylene (B1197577) bridges in this system lock the six-membered rings into a rigid boat-like conformation. semanticscholar.orgsemanticscholar.org This structural constraint forces all methylene (B1212753) hydrogen atoms on the carbon bridges into eclipsed positions, which is an energetically less favorable arrangement compared to the staggered conformations seen in more flexible systems.
Below is a table summarizing key geometric parameters observed in derivatives of the bicyclo[2.2.2]octane system, derived from crystallographic data.
| Parameter | Typical Value | Source |
| Ring Conformation | Boat | semanticscholar.orgsemanticscholar.org |
| Methylene Hydrogens | Eclipsed | |
| C-C Bond Lengths (framework) | ~1.53 Å | semanticscholar.org |
| φ Torsion Angle (in acid derivatives) | -60° to -65° |
Note: Data is derived from studies on various derivatives of the 2-azabicyclo[2.2.2]octane ring system.
The presence of a hydroxymethyl (-CH₂OH) group at the C6 position introduces additional factors that influence the conformational preferences of the molecule. The primary influence of the methanol (B129727) group is its ability to participate in hydrogen bonding. Intramolecularly, the hydroxyl proton can form a hydrogen bond with the nitrogen atom at the 2-position, creating a five- or six-membered ring-like structure depending on the orientation. This interaction can further stabilize a particular conformation of the scaffold.
Intermolecularly, the hydroxyl group is a potent hydrogen bond donor and acceptor, which plays a significant role in the crystal packing of the molecule. nih.gov In the solid state, molecules of related hydroxy-substituted azabicyclic compounds are often connected into supramolecular chains mediated by O-H···N hydrogen bonds. nih.gov
Stereochemical Characterization of 2-Azabicyclo[2.2.2]octan-6-ylmethanol Isomers
The structure of this compound contains multiple chiral centers, leading to the existence of several stereoisomers. The key chiral centers are the bridgehead carbon (C4) and the carbon atom bearing the methanol group (C6). The relative orientation of the methanol group with respect to the ethylene bridge containing the nitrogen atom defines exo and endo isomers.
The synthesis of 2-azabicyclo[2.2.2]octane derivatives can be designed to be stereocontrolled, yielding specific isomers. nih.govnih.gov For example, specific enantiomers such as ((1R,4S,6S)-2-Methyl-2-azabicyclo[2.2.2]octan-6-yl)methanol have been synthesized and are commercially available, indicating that methods for their separation and characterization are well-established. bldpharm.com
The characterization and differentiation of these isomers rely on a combination of spectroscopic and analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The spatial relationship between protons in different isomers results in distinct chemical shifts and coupling constants (J-values), particularly visible in 2D NMR experiments like NOESY, which can reveal through-space proximity of protons.
X-ray Crystallography: This technique provides unambiguous determination of the absolute and relative stereochemistry of a single crystal of a specific isomer. semanticscholar.orgresearchgate.netnih.gov
Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases can be used to separate enantiomers and diastereomers, allowing for their isolation and quantification.
The stereochemistry of the molecule is critical as different isomers can exhibit varied biological activities and interactions.
Spectroscopic Investigations for Structural Elucidation (General Methods)
The structural elucidation of this compound and its derivatives is routinely accomplished using a suite of modern spectroscopic techniques. slideshare.net These methods provide complementary information to piece together the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information on the chemical environment of each proton. For this compound, one would expect to see distinct signals for the protons of the -CH₂OH group, the proton on C6, the bridgehead protons, and the various methylene protons on the bicyclic framework. The splitting patterns (multiplicity) and coupling constants help to establish connectivity.
¹³C NMR: Shows the number of unique carbon atoms and their chemical environment. The carbon of the CH₂OH group would appear in the 60-70 ppm range, while the carbons of the bicyclic scaffold would appear further upfield.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. slideshare.net Key absorption bands for this compound would include:
A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.
Peaks in the 2850-3000 cm⁻¹ range due to C-H stretching of the aliphatic ring structure.
A peak around 1050-1200 cm⁻¹ for the C-O stretching of the primary alcohol.
C-N stretching vibrations can also be observed.
Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. A common fragmentation pattern might involve the loss of the methanol group (CH₂OH) or water (H₂O). ucla.edu
The following table summarizes the expected spectroscopic data for this compound.
| Technique | Feature | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | -CH₂OH (~3.5-4.0 ppm), Ring protons (~1.5-3.5 ppm), -OH (variable) |
| ¹³C NMR | Chemical Shift (δ) | -CH₂OH (~60-70 ppm), Ring carbons (~20-60 ppm) |
| IR | Wavenumber (cm⁻¹) | O-H stretch (broad, ~3400), C-H stretch (~2950), C-O stretch (~1100) |
| MS | m/z | Molecular ion peak [M]⁺, fragments corresponding to loss of H₂O, CH₂OH |
Research Applications of the 2 Azabicyclo 2.2.2 Octan 6 Ylmethanol Scaffold
Scaffold in the Design of Novel Chemical Entities for Biological Research
The inherent rigidity of the 2-azabicyclo[2.2.2]octane scaffold makes it an exceptional tool for designing new molecules for biological investigation. By reducing the conformational flexibility that is characteristic of open-chain or simple cyclic analogues, researchers can gain clearer insights into the structural requirements for molecular recognition at a biological target.
The use of the 2-azabicyclo[2.2.2]octane core is a well-established strategy for creating rigid analogues of more flexible molecules to perform detailed Structure-Activity Relationship (SAR) studies. By locking key pharmacophoric elements into a defined spatial orientation, this scaffold helps to minimize the entropic penalty upon binding to a target, which can lead to enhanced potency. acs.org
For example, in the development of analgesics, the 2-azabicyclo[2.2.2]octane nucleus was used to restrict the conformation of the piperidine (B6355638) ring in prodine-type molecules to a boat form. nih.gov This conformational constraint led to the identification of potent compounds, demonstrating how rigidity can be harnessed to improve biological activity. nih.gov Similarly, in the development of N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, constraining a flexible piperidine ring into a more conformationally rigid azabicyclo[3.2.1]octane scaffold (a related bicyclic system) resulted in a five-fold increase in potency. acs.org This highlights the general principle that reducing conformational freedom can be a beneficial strategy in lead optimization. acs.org
| Scaffold Type | Target/Application | Key Finding | Reference |
|---|---|---|---|
| 2-Azabicyclo[2.2.2]octane | Prodine Analgesics | Restricting the piperidine ring to a boat conformation led to significant analgesic activity (ED50 = 3.1 mg/kg for one analogue). | nih.gov |
| Azabicyclo[3.2.1]octane | NAAA Inhibition | Constraining a flexible piperidine into this rigid scaffold boosted inhibitory potency by ~5-fold (IC50 = 0.23 μM). | acs.org |
| 2,5-Diazabicyclo[2.2.2]octane | Sigma-1 Receptor Ligands | Structure rigidification did not significantly improve binding affinity compared to flexible parent compounds due to enthalpic–entropic compensation. | nih.gov |
A pharmacophore is the specific three-dimensional arrangement of functional groups necessary for a molecule to interact with its biological target. The 2-azabicyclo[2.2.2]octane scaffold is an excellent platform for exploring and defining these features. Its rigid geometry allows for the precise placement of substituents, enabling researchers to map the binding pocket of a receptor or enzyme.
In the design of selective inhibitors for presenilin-1 (PSEN-1) γ-secretase, a key enzyme in Alzheimer's disease, conformational modeling of known inhibitors suggested that a characteristic 'U' shape orientation between an aromatic sulfone/sulfonamide and an aryl ring was crucial for selectivity and potency. researchgate.netnih.gov The 2-azabicyclo[2.2.2]octane scaffold was selected as the ideal core to enforce this specific "U" conformation. ucl.ac.ukucl.ac.uk By substituting aryl and aryl sulfonamide groups onto this rigid framework, researchers successfully synthesized a series of potent and selective PSEN-1 inhibitors, confirming the importance of this spatial arrangement. researchgate.netnih.gov
Utility in Target Engagement Studies
The defined and predictable geometry of the 2-azabicyclo[2.2.2]octane scaffold makes it highly useful for studying how ligands engage with their biological targets. It allows for the design of molecular probes that can elucidate specific interactions within a binding site.
Derivatives of the 2-azabicyclo[2.2.2]octane scaffold have been instrumental in probing the interactions between ligands and various receptors. For instance, in the study of muscarinic acetylcholine (B1216132) receptors (mAChRs), compounds incorporating an azabicyclo[2.2.2]octan-1-ium moiety were synthesized to investigate binding requirements. biorxiv.org Molecular docking and dynamics simulations showed that stable hydrogen bonding to asparagine (N6.52) and the formation of a salt bridge with aspartic acid (D3.32) were critical for ligand-receptor interactions. biorxiv.org The use of the rigid scaffold helped to confirm the importance of a charged nitrogen atom for receptor affinity; replacing the charged quaternary ammonium (B1175870) with a neutral tertiary amine (as in a 2-azabicyclo[2.2.2]octan-2-yl derivative) resulted in a complete loss of affinity. biorxiv.orgbiorxiv.org
In another example, the related 2,5-diazabicyclo[2.2.2]octane scaffold was used to create conformationally rigid agonists for the kappa-opioid receptor (KOR). rsc.org This approach allowed for the study of how a defined dihedral angle within the ethylenediamine (B42938) pharmacophore, enforced by the bicyclic system, affects KOR affinity and signaling. rsc.org
The 2-azabicyclo[2.2.2]octane scaffold has been successfully employed to generate potent and selective enzyme modulators. Its ability to orient functional groups in a precise manner is key to achieving effective inhibition.
A notable success is the development of selective inhibitors for γ-secretase, an intramembrane protease. A series of brain-penetrant 2-azabicyclo[2.2.2]octane sulfonamides were synthesized, leading to compound (+)-13b, which displayed low nanomolar potency for the PSEN1-APH1B complex and over 350-fold selectivity against PSEN2 complexes. researchgate.netnih.gov This work demonstrates the scaffold's utility in achieving subtype selectivity for a complex enzyme system. ucl.ac.uk
Furthermore, the scaffold served as the basis for a novel class of inhibitors for long-chain fatty acid elongase 6 (ELOVL6). nih.gov Starting from a screening hit, medicinal chemistry efforts utilizing the 2-azabicyclo[2.2.2]octane core led to the identification of an orally available, potent, and selective ELOVL6 inhibitor. nih.gov
| Compound/Series | Target Enzyme | Activity | Reference |
|---|---|---|---|
| (+)-13b (azabicyclooctane sulfonamide) | γ-Secretase (PSEN1-APH1B) | Low nanomolar potency, >350-fold selectivity vs. PSEN2. | researchgate.netnih.gov |
| Compound 28a (azabicyclooctane derivative) | ELOVL6 | Potent and selective inhibitor. | nih.gov |
| Compound 50 (azabicyclooctane pyrazole (B372694) sulfonamide) | NAAA | Low nanomolar inhibition (IC50 = 0.042 μM). | acs.org |
Development as a Building Block for Complex Molecule Synthesis
Beyond its direct use as a pharmacophore-carrying scaffold, 2-azabicyclo[2.2.2]octane and its derivatives, including 2-azabicyclo[2.2.2]octan-6-ylmethanol, are valuable chiral building blocks for the synthesis of more complex molecules. pwr.edu.pl The ring system is found in natural products like ibogaine (B1199331) and dioscorine, underscoring its relevance in chemical synthesis. researchgate.net
The scaffold's functional handles—the secondary amine and various positions on the carbon framework—can be elaborated using a wide range of chemical transformations. For example, chiral 2-azabicycloalkanes have been used in the synthesis of novel 1,2,3-triazole conjugates via copper(I)-catalyzed click chemistry, yielding compounds with antiproliferative activity. mdpi.com They have also been employed as chiral auxiliaries and as precursors for organocatalysts and ligands in asymmetric synthesis. pwr.edu.pl The development of synthetic routes to functionalized 2-azabicyclo[2.2.2]octanes is an active area of research, as these intermediates provide access to a diverse range of complex and biologically active compounds. researchgate.net
Assembly of Diverse Chemical Libraries
The 2-azabicyclo[2.2.2]octane scaffold is extensively used in the generation of diverse chemical libraries for high-throughput screening and drug discovery programs. The rigidity of this bicyclic system offers a distinct advantage by reducing the conformational flexibility of the resulting molecules, which can lead to higher affinity and selectivity for biological targets. This structural characteristic makes it a desirable core for constructing libraries of compounds aimed at probing specific protein-ligand interactions.
Diversity-oriented synthesis (DOS) is a key strategy for populating chemical libraries with structurally varied and complex molecules. The 2-azabicyclo[2.2.2]octane framework is well-suited for DOS approaches. The methanol (B129727) moiety in this compound provides a convenient handle for introducing a wide array of chemical functionalities through various reactions such as esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid, which can then undergo further transformations.
Pharmacologically active compounds based on the isoquinuclidine system have been synthesized using combinatorial chemistry techniques to create libraries for screening. researchgate.net These libraries often explore the chemical space around the core scaffold by systematically varying substituents. For instance, a series of novel 2-azabicyclo[2.2.2]octane derivatives was synthesized and evaluated as inhibitors of long-chain fatty acid elongase 6 (ELOVL6), an effort that originated from screening corporate chemical collections containing this scaffold. nih.gov The availability of various 2-azabicyclo[2.2.2]octane analogues as commercial building blocks further facilitates the assembly of such libraries. molport.com
Table 1: Representative Reactions for Library Diversification
| Reaction Type | Reagent/Catalyst | Functional Group Introduced |
|---|---|---|
| Esterification | Carboxylic Acids, Acyl Chlorides | Ester |
| Etherification | Alkyl Halides (Williamson Synthesis) | Ether |
| Oxidation | PCC, Swern, Dess-Martin | Aldehyde, Carboxylic Acid |
| Mitsunobu Reaction | DEAD, PPh₃, Nucleophile | Inverted Esters, Ethers, etc. |
Precursors for Natural Product Synthesis Research
The 2-azabicyclo[2.2.2]octane ring system is a core structural motif found in a number of biologically active natural products, particularly alkaloids. researchgate.net This makes this compound and related derivatives highly valuable as precursors and key intermediates in the total synthesis of these complex molecules and their analogues. The study of natural product synthesis is crucial for confirming their structures, providing a renewable source of the compounds, and enabling the creation of novel analogues with potentially improved therapeutic properties.
Notable natural products containing the isoquinuclidine core include:
Ibogaine: A psychoactive indole (B1671886) alkaloid with potential applications in treating addiction. researchgate.net
Dioscorine: An alkaloid isolated from yams of the Dioscorea genus, which exhibits convulsant effects. researchgate.net
Securinega Alkaloids: A large family of plant-derived alkaloids, many of which display a wide range of biological activities.
Research into the synthesis of Securinega alkaloids highlights the importance of the azabicyclo[2.2.2]octane core. A "synthesis first" strategy, where proposed biosynthetic intermediates are synthesized to see if they exist in nature, has led to the discovery of new natural products within this family. nih.gov The generation of the azabicyclo[2.2.2]octane core is a pivotal step in these synthetic pathways. nih.gov The use of protected derivatives like 2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane as a building block for natural product synthesis has also been noted. The inherent chirality and functionality of precursors like this compound can be exploited to construct these stereochemically complex natural products efficiently.
Table 2: Natural Products Featuring the 2-Azabicyclo[2.2.2]octane Core
| Natural Product | Plant Source (Genus) | Noted Biological Activity |
|---|---|---|
| Ibogaine | Tabernanthe | Anti-addictive, Psychoactive |
| Dioscorine | Dioscorea | Convulsant |
| Securinine | Securinega | GABAA receptor antagonist |
Computational and Theoretical Studies for Research Advancement
Molecular Dynamics and Docking Simulations for Interaction Prediction
Molecular dynamics (MD) and docking simulations are powerful computational techniques used to predict the binding modes and affinities of ligands to their biological targets. For derivatives of the 2-azabicyclo[2.2.2]octane scaffold, these methods are particularly valuable in understanding their interactions with receptors such as nicotinic acetylcholine (B1216132) receptors (nAChRs).
Molecular Dynamics Simulations: MD simulations provide a dynamic picture of the interactions between a ligand and its receptor over time. By simulating the movements of atoms and molecules, researchers can observe conformational changes, identify key intermolecular interactions, and assess the stability of the ligand-receptor complex. For 2-azabicyclo[2.2.2]octane derivatives, MD simulations can reveal how the rigid bicyclic structure influences the orientation of substituents and their engagement with amino acid residues in the binding pocket. These simulations can also elucidate the role of solvent molecules in mediating these interactions.
Docking Simulations: Docking studies predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. These simulations are instrumental in rationalizing structure-activity relationships (SAR) by correlating the binding poses of different derivatives with their observed biological activities. For instance, docking studies of 2-azabicyclo[2.2.2]octane analogs into the α4β2 nAChR binding site have been used to understand differences in binding affinity and functional potency. The rigid 2-azabicyclo[2.2.2]octane core provides a well-defined scaffold that, when appropriately substituted, can form specific hydrogen bonds and van der Waals interactions with the receptor.
Table 1: Key Interactions Predicted by Docking Simulations for 2-Azabicyclo[2.2.2]octane Derivatives at nAChRs
| Interaction Type | Key Amino Acid Residues (Typical) | Role of 2-Azabicyclo[2.2.2]octane Scaffold |
| Cation-π Interaction | Tryptophan, Tyrosine | The protonated nitrogen of the bicyclic core interacts with the aromatic rings of key residues. |
| Hydrogen Bonding | Serine, Threonine, Asparagine | The nitrogen atom and substituents like the methanol (B129727) group can act as hydrogen bond donors or acceptors. |
| Van der Waals Contacts | Leucine, Valine, Isoleucine | The hydrophobic surface of the bicyclic cage makes favorable contacts with nonpolar residues. |
This table is a generalized representation based on docking studies of similar aza-bicyclic scaffolds with nAChRs.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. Methods like Density Functional Theory (DFT) are used to calculate various molecular descriptors for 2-azabicyclo[2.2.2]octane derivatives.
Electronic Properties: These calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential maps. For 2-Azabicyclo[2.2.2]octan-6-ylmethanol, these calculations can help in understanding the reactivity of the nitrogen lone pair and the hydroxyl group. The rigid bicyclo[2.2.2]octane framework influences the electronic environment of these functional groups, which can be quantified through computational methods. Photoelectron spectroscopy, in conjunction with molecular orbital calculations, has been used to characterize the low ionization potentials of 2-azabicyclo[2.2.2]octanone derivatives. rsc.org
Reactivity Descriptors: Quantum chemical calculations can also predict various reactivity indices, such as hardness, softness, and electrophilicity. These descriptors are useful in forecasting how a molecule like this compound will behave in different chemical environments and in its interactions with biological macromolecules.
Table 2: Calculated Electronic Properties of a Representative 2-Azabicyclo[2.2.2]octane Structure
| Property | Typical Calculated Value | Significance |
| Dipole Moment | 1.5 - 3.0 D | Influences solubility and intermolecular interactions. |
| HOMO Energy | -6.0 to -7.0 eV | Relates to the ability to donate electrons. |
| LUMO Energy | 1.0 to 2.0 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 7.0 to 9.0 eV | Indicates chemical stability and reactivity. |
Note: The values in this table are illustrative and can vary depending on the specific derivative and the level of theory used in the calculation.
In Silico Design and Virtual Screening of 2-Azabicyclo[2.2.2]octane Libraries
The 2-azabicyclo[2.2.2]octane scaffold serves as an excellent starting point for the design of compound libraries for drug discovery. In silico design and virtual screening are key computational strategies in this process.
In Silico Design: This involves the rational design of novel 2-azabicyclo[2.2.2]octane derivatives with desired properties. By modifying the substituents at various positions on the bicyclic core, researchers can computationally explore a vast chemical space to identify candidates with improved potency, selectivity, or pharmacokinetic profiles. For example, the design of derivatives can focus on optimizing interactions with a specific receptor subtype.
Virtual Screening: Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com This can be done through either ligand-based or structure-based approaches. mdpi.com In ligand-based virtual screening, known active molecules are used as templates to find similar compounds. In structure-based virtual screening, the three-dimensional structure of the target protein is used to dock and score a library of compounds. mdpi.com Virtual screening of libraries containing the 2-azabicyclo[2.2.2]octane moiety can efficiently identify promising hit compounds for further experimental testing. acs.org This approach has been successfully applied in the discovery of ligands for various targets, including G-protein coupled receptors. acs.org
Future Research Directions for 2 Azabicyclo 2.2.2 Octan 6 Ylmethanol
Exploration of New Synthetic Pathways for Advanced Analogues
The development of novel analogues of 2-Azabicyclo[2.2.2]octan-6-ylmethanol is crucial for expanding the accessible chemical space and modulating its physicochemical and pharmacological properties. Future research will likely focus on moving beyond traditional synthetic methods to embrace more efficient and versatile strategies.
Key areas of exploration include:
Late-Stage C-H Functionalization: Modern synthetic organic chemistry has seen a paradigm shift with the advent of C-H activation methodologies. nih.govacs.orgacs.org These techniques allow for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules. For this compound, this opens up possibilities for derivatization at positions previously difficult to access, without the need for lengthy pre-functionalization steps. The application of transition-metal catalysis, particularly with rhodium or palladium, could enable the regioselective introduction of aryl, alkyl, or other functional groups onto the bicyclic core. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. rsc.orgresearchgate.netmdpi.comcolumbia.edubeilstein-journals.org This approach can be harnessed to generate radical intermediates from this compound or its derivatives, which can then participate in a variety of bond-forming reactions. This could lead to the synthesis of novel analogues with complex architectures that are not readily accessible through conventional thermal reactions.
Diversity-Oriented Synthesis (DOS): The principles of DOS can be applied to generate libraries of structurally diverse analogues of this compound. nih.gov By employing a series of branching and stereoselective reactions, a wide range of compounds can be synthesized from a common intermediate. This approach is particularly well-suited for creating libraries for high-throughput screening campaigns.
| Synthetic Strategy | Potential Advantages | Key Transformations | Target Analogues |
|---|---|---|---|
| Late-Stage C-H Functionalization | Increased synthetic efficiency, access to novel chemical space | Directed C-H arylation, C-H alkylation | Aryl- and alkyl-substituted bicyclic cores |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity | Radical additions, cross-couplings | Complex, polyfunctionalized derivatives |
| Diversity-Oriented Synthesis | Generation of large, diverse libraries | Stereoselective annulations, multicomponent reactions | Structurally diverse scaffolds for screening |
Development of Novel Functionalizations and Chemical Transformations
The chemical versatility of this compound is largely centered around its hydroxyl and secondary amine functionalities. Future research will undoubtedly focus on developing novel ways to modify these groups to fine-tune the molecule's properties.
Prospective areas for investigation include:
Modification of the Hydroxyl Group: The primary alcohol of this compound is a prime site for functionalization. nih.govresearchgate.net Beyond simple esterification or etherification, more advanced transformations could be explored. For instance, catalytic methods for the selective oxidation of the alcohol to the corresponding aldehyde or carboxylic acid would provide entry into a host of other derivatives. nih.gov Furthermore, the development of novel linkers that can be attached to the hydroxyl group will be important for applications such as the creation of bifunctional molecules or targeted drug delivery systems.
Derivatization of the Bicyclic Core: The 2-azabicyclo[2.2.2]octane nucleus itself can be a target for chemical modification. For example, ring-distortion strategies could be employed to access related, yet distinct, bicyclic systems. Additionally, the introduction of substituents at various positions on the carbon framework can have a profound impact on the molecule's conformation and biological activity. acs.orgnih.gov
Stereoselective Transformations: Maintaining and controlling the stereochemistry of this compound and its derivatives is paramount. Future work should focus on the development of stereoselective reactions that allow for the synthesis of enantiomerically pure analogues. This is particularly important as the different stereoisomers of a chiral molecule often exhibit distinct pharmacological profiles. mdpi.com
| Functionalization Site | Chemical Transformation | Potential Outcome | Example Reagents/Catalysts |
|---|---|---|---|
| Hydroxyl Group | Esterification/Etherification | Modified lipophilicity and metabolic stability | Acid chlorides, alkyl halides |
| Hydroxyl Group | Oxidation | Access to aldehyde and carboxylic acid derivatives | TEMPO, PCC |
| Bicyclic Core | Ring Expansion/Contraction | Novel bicyclic scaffolds | Ring-closing metathesis precursors |
| Nitrogen Atom | N-Alkylation/N-Arylation | Modulation of basicity and receptor interactions | Alkyl halides, aryl boronic acids |
Integration with High-Throughput Screening and Artificial Intelligence in Chemical Discovery Research
The synergy between automated synthesis, high-throughput screening (HTS), and artificial intelligence (AI) is revolutionizing drug discovery. aurigeneservices.com this compound is an ideal candidate for integration into these modern discovery workflows.
Future research in this area should encompass:
High-Throughput Synthesis and Screening: The development of robust and automated synthetic routes to analogues of this compound will facilitate the creation of large compound libraries. dtu.dk These libraries can then be subjected to HTS to rapidly identify compounds with desired biological activities. The structural rigidity of the 2-azabicyclo[2.2.2]octane scaffold makes it particularly amenable to structure-activity relationship (SAR) studies, as it reduces the number of conformational variables.
Predictive Modeling and AI-Driven Design: Machine learning and AI are becoming indispensable tools in modern drug discovery. bhsai.orgnih.gov Predictive models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) can be developed for 2-azabicyclo[2.2.2]octane derivatives to assess their drug-like properties in silico. nih.gov Furthermore, generative AI models can be employed for the de novo design of novel analogues with optimized properties. rsc.orgarxiv.orgmdpi.comresearchgate.net These models can explore vast regions of chemical space to propose new molecules that are predicted to have high activity and favorable ADMET profiles.
Chemoinformatic Library Design: Chemoinformatic approaches can be used to design focused libraries of this compound analogues with a high degree of structural diversity and a greater likelihood of containing active compounds. bayoba.bizresearchgate.net By analyzing the structural features of known active molecules, computational models can guide the selection of building blocks and reaction pathways to generate libraries enriched with promising candidates.
| Technology | Application to this compound | Expected Outcome |
|---|---|---|
| High-Throughput Screening (HTS) | Screening of analogue libraries against biological targets | Rapid identification of hit compounds |
| Predictive ADMET Modeling | In silico assessment of pharmacokinetic and toxicity profiles | Prioritization of compounds with favorable drug-like properties |
| Generative AI | De novo design of novel analogues with desired properties | Discovery of novel chemical entities with enhanced activity |
| Chemoinformatics | Design of focused and diverse compound libraries | Increased efficiency of the screening process |
Q & A
Q. What synthetic routes are available for 2-Azabicyclo[2.2.2]octan-6-ylmethanol, and how can reaction conditions be optimized?
The compound can be synthesized via intramolecular Hetero-Diels–Alder reactions using 4-alkenyl-substituted N-silyl-1,4-dihydropyridines. Optimization involves controlling reaction temperature (e.g., 80–100°C) and solvent polarity to enhance cyclization efficiency. Catalytic silylation agents, such as trimethylsilyl chloride, improve yields by stabilizing intermediates . Recent work also highlights the use of 2-oxabicyclo[2.2.2]octane derivatives as bioisosteres, suggesting analogous strategies for functionalization .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : To confirm bicyclic scaffold integrity and substituent positions (e.g., methanol group at C6).
- High-resolution mass spectrometry (HRMS) : For molecular formula validation (e.g., C₈H₁₃NO₂, exact mass 155.0946).
- X-ray crystallography : Resolves stereochemical ambiguity in crystalline derivatives .
- HPLC with UV/Vis detection : Monitors purity (>95%) and identifies byproducts during synthesis .
Q. How stable is this compound under varying storage and experimental conditions?
Stability data indicate the compound is hygroscopic and should be stored under inert gas (N₂/Ar) at –20°C. Decomposition occurs above 160°C, with hazardous byproducts (e.g., NOₓ) forming at higher temperatures. Avoid prolonged exposure to strong acids/bases, which hydrolyze the bicyclic scaffold .
Q. What safety protocols are recommended for handling this compound?
Safety Data Sheets (SDS) classify it as acutely toxic (oral, Category 4; H302) and a respiratory irritant (H335). Use fume hoods, nitrile gloves, and eye protection. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can regioselectivity and stereochemistry be controlled in cycloaddition reactions involving this bicyclic scaffold?
Cycloadditions with phenyl azide exhibit modest regioselectivity, favoring adducts where the N-phenyl group is distal to the amino/amido nitrogen. Exo-selectivity dominates in bicyclo[2.2.1]heptene systems, while bicyclo[2.2.2]octene derivatives yield four stereoisomers. Solvent choice (e.g., acetone vs. acetonitrile) and photolysis conditions significantly impact aziridine yields .
Q. What computational methods predict the reactivity of this compound in drug design?
Density Functional Theory (DFT) calculations model frontier molecular orbitals to predict electrophilic/nucleophilic sites. Molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets, such as enzymes requiring rigid bicyclic motifs. QSAR models correlate substituent effects (e.g., methanol group) with bioactivity .
Q. How are stereochemical challenges addressed during synthesis of derivatives?
Chiral auxiliaries (e.g., tert-butyl carbamates) and asymmetric catalysis (e.g., Jacobsen’s catalysts) enforce enantioselectivity. Diastereomeric resolution via chiral HPLC or crystallization in ethanol/water mixtures isolates desired stereoisomers. Absolute configuration is confirmed via X-ray or circular dichroism .
Q. What strategies resolve contradictions in reported regioselectivity data for functionalization reactions?
Systematic variation of reaction parameters (e.g., temperature, solvent, catalyst loading) identifies outliers. Kinetic vs. thermodynamic control is probed using time-resolved NMR. Meta-analyses of published datasets (e.g., SciFinder) clarify trends, such as solvent polarity effects on transition states .
Q. How is this scaffold used as a bioisostere in medicinal chemistry?
The 2-azabicyclo[2.2.2]octane core replaces phenyl rings to enhance metabolic stability and reduce off-target interactions. For example, it mimics the spatial geometry of dopamine D3 receptor ligands while improving blood-brain barrier penetration. Exit vector engineering (1–3 vectors) tailors substituent placement for target engagement .
Q. What methodologies evaluate the compound’s biological activity and structure-activity relationships (SAR)?
- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7, A549) using MTT assays.
- Proteomics : Identify binding partners via affinity chromatography and mass spectrometry.
- Metabolic stability : Assess hepatic microsome clearance rates.
SAR studies highlight the methanol group’s role in hydrogen-bonding interactions, critical for antitumor activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
